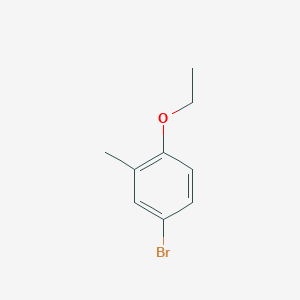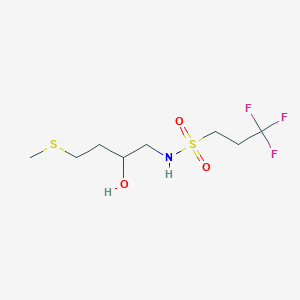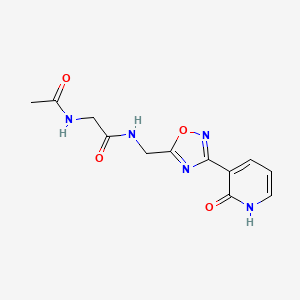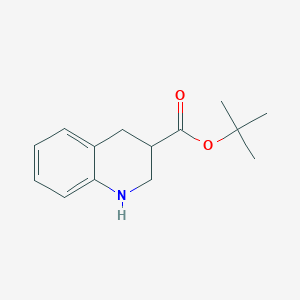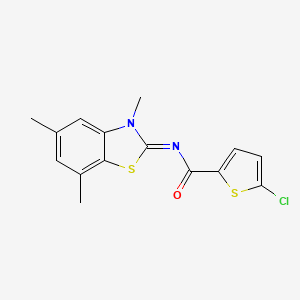
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide” is a chemical compound . It’s a type of phthalimide derivative . Phthalimide derivatives have been synthesized from phthalic anhydride and other compounds .
Synthesis Analysis
The synthesis of phthalimide derivatives involves phthalic anhydride and other compounds . For example, one method involves using 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of phthalimide derivatives, including “this compound”, can be elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Scientific Research Applications
Synthesis and Evaluation for Anti-inflammatory Properties
A series of compounds including N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds showed promising anti-inflammatory effects, which were further supported by molecular docking studies to understand their binding affinities towards human serum albumin (HSA), suggesting their potential as anti-inflammatory agents (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Anticonvulsant Evaluation of Indoline Derivatives
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which include the chemical structure of interest, have been synthesized and evaluated for anticonvulsant activities. The studies demonstrated significant anticonvulsant activity, highlighting the potential use of these compounds in the treatment of convulsions (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021).
Anticancer and Antimicrobial Agents
New lipophilic acetamide derivatives, including this compound, have been synthesized and shown to exhibit potent anticancer and antimicrobial activities. These studies involved in vitro screening against various bacterial and fungal strains, as well as evaluation against cancer cell lines, revealing the compounds' broad-spectrum antibacterial and appreciable antifungal activities, alongside notable anticancer effects (Hany E. A. Ahmed et al., 2018).
Glutaminase Inhibitors for Cancer Therapy
The compound's analogs have been investigated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), an enzyme involved in cancer cell metabolism. These studies provided insights into the structural activity relationship, improving drug-like properties and demonstrating the potential of these compounds in attenuating cancer cell growth in vitro and in mouse models (K. Shukla et al., 2012).
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(24,25)13-6-3-11(4-7-13)9-16(21)19-12-5-8-14-15(10-12)18(23)20-17(14)22/h3-8,10H,2,9H2,1H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQUGFPSWXUFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)
![N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2674317.png)
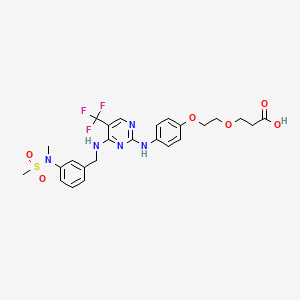
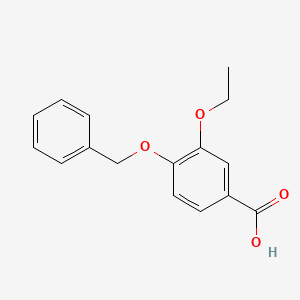
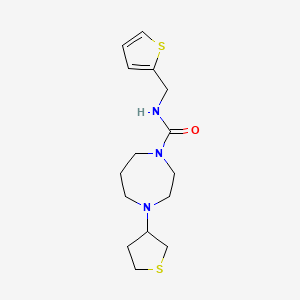
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
